An In-depth Technical Guide to the Physical Properties of 3-Amino-3-(4-bromophenyl)propan-1-ol
An In-depth Technical Guide to the Physical Properties of 3-Amino-3-(4-bromophenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding a Key Pharmacological Scaffold
3-Amino-3-(4-bromophenyl)propan-1-ol is a significant molecule in the landscape of medicinal chemistry and drug development. As a derivative of a phenylpropanolamine, it belongs to a class of compounds known for their diverse pharmacological activities. The strategic placement of a bromine atom on the phenyl ring and the presence of both amino and hydroxyl functional groups create a molecule with potential for a wide range of chemical modifications and biological interactions. A thorough understanding of its physical properties is the foundational step in harnessing its potential for the synthesis of novel therapeutic agents.
This technical guide provides a comprehensive overview of the known physical properties of 3-Amino-3-(4-bromophenyl)propan-1-ol, grounded in available data from chemical suppliers and predictive models. While experimentally determined data for some properties remain elusive in readily available literature, this guide synthesizes the existing information to provide a robust starting point for researchers.
Molecular Structure and Basic Identifiers
The structural integrity of a molecule is the primary determinant of its physical and chemical behavior. 3-Amino-3-(4-bromophenyl)propan-1-ol is a chiral molecule, meaning it exists as two non-superimposable mirror images or enantiomers, (R)- and (S)-3-Amino-3-(4-bromophenyl)propan-1-ol. The racemic mixture is commonly identified by the CAS number 787615-14-9.
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} Structure of 3-Amino-3-(4-bromophenyl)propan-1-ol
Table 1: Core Identifiers of 3-Amino-3-(4-bromophenyl)propan-1-ol
| Identifier | Value | Source(s) |
| IUPAC Name | 3-Amino-3-(4-bromophenyl)propan-1-ol | N/A |
| CAS Number | 787615-14-9 | [1] |
| Molecular Formula | C₉H₁₂BrNO | [1] |
| Molecular Weight | 230.10 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC=C1C(CCO)N)Br | N/A |
Physicochemical Properties
The physical state, solubility, and thermal properties of a compound are critical parameters for its handling, formulation, and biological activity.
Table 2: Summary of Physical Properties
| Property | Value | Notes | Source(s) |
| Physical State | Solid (predicted) | The related 3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride is a solid, suggesting the free base is also a solid at room temperature. | [2] |
| Melting Point | Data not available | No experimentally determined melting point is currently published. | N/A |
| Boiling Point | 348.6°C at 760 mmHg | This value is from a safety data sheet and is likely a predicted boiling point. Experimental verification is recommended. | [3] |
| Solubility | Data not available | Qualitative information suggests the free base has lower water solubility than its hydrochloride salt. Insoluble in water, soluble in organic solvents like methanol, ethanol, and DMSO (predicted). | [2] |
Causality Behind the Physical Properties
The predicted solid state of 3-Amino-3-(4-bromophenyl)propan-1-ol at room temperature can be attributed to the strong intermolecular forces, including hydrogen bonding from the amino and hydroxyl groups, as well as dipole-dipole interactions and van der Waals forces from the bromophenyl ring. These forces require significant thermal energy to overcome, leading to a relatively high melting and boiling point.
The limited aqueous solubility is a consequence of the large, nonpolar bromophenyl group, which dominates the molecule's character despite the presence of polar amino and hydroxyl groups. The compound is expected to be more soluble in organic solvents that can effectively solvate the aromatic ring.
Experimental Protocols for Property Determination
Given the absence of comprehensive experimental data, the following section outlines standard, field-proven methodologies for determining the key physical properties of 3-Amino-3-(4-bromophenyl)propan-1-ol.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range (typically < 1°C) is characteristic of a pure compound.
Methodology: Capillary Melting Point Determination
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Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
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} Workflow for Melting Point Determination
Solubility Profiling
A comprehensive solubility profile is essential for applications in drug formulation and biological assays.
Methodology: Isothermal Shake-Flask Method
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Solvent Selection: A range of solvents of varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).
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Equilibration: An excess amount of the solid compound is added to a known volume of each solvent in a sealed vial.
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Agitation: The vials are agitated in a constant temperature bath (e.g., 25°C) until equilibrium is reached (typically 24-48 hours).
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Sample Analysis: The saturated solutions are filtered to remove undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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} Isothermal Shake-Flask Solubility Workflow
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bromophenyl ring, the methine proton adjacent to the amino group, the methylene protons of the propanol chain, and the protons of the amino and hydroxyl groups. The chemical shifts and coupling patterns of these signals would provide definitive information about the connectivity of the molecule.
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¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be characteristic of the aromatic, aliphatic, and alcohol carbons.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the key functional groups:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
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N-H stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.
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C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.
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C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.
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C-O stretch: A strong band in the region of 1000-1250 cm⁻¹.
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C-Br stretch: A band in the lower frequency region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound (approximately 230 and 232 with roughly equal intensity due to the isotopic abundance of bromine-79 and bromine-81). Fragmentation patterns would likely involve the loss of water, the amino group, and cleavage of the propanol chain, providing further structural confirmation.
Conclusion and Future Work
This technical guide has synthesized the available information on the physical properties of 3-Amino-3-(4-bromophenyl)propan-1-ol. While core identifiers and some predicted data are established, there is a clear need for comprehensive experimental characterization. Researchers working with this compound are strongly encouraged to perform the experimental determinations outlined in this guide to establish a definitive and reliable set of physical property data. Such data will be invaluable for the broader scientific community and will accelerate the exploration of this promising molecule in drug discovery and development.
References
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Aaron Chemistry GmbH. Safety Data Sheet: 3-(4-BROMOPHENYL)-DL-BETA-ALANINOL. [Link]
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PubChem. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. [Link]
